molecular formula C17H21FN4OS B2580724 N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021120-22-8

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No.: B2580724
CAS No.: 1021120-22-8
M. Wt: 348.44
InChI Key: OQEJTURPAFBNHQ-UHFFFAOYSA-N
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Description

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thioether group: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound under basic conditions.

    Attachment of the diethylaminoethyl group: This step involves the alkylation of the thioether with diethylaminoethyl chloride or a similar reagent.

    Fluorobenzamide formation: The final step involves the coupling of the substituted pyridazine with 3-fluorobenzoyl chloride under appropriate conditions.

Chemical Reactions Analysis

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-3-fluorobenzamide can be compared with other pyridazine derivatives such as:

These compounds share the pyridazine core but differ in their substituents and specific applications, highlighting the versatility and potential of pyridazine derivatives in various fields.

Properties

IUPAC Name

N-[6-[2-(diethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-3-22(4-2)10-11-24-16-9-8-15(20-21-16)19-17(23)13-6-5-7-14(18)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEJTURPAFBNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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